2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride
Description
2-[(4-Bromophenyl)sulfonimidoyl]ethanamine hydrochloride is a sulfonimidamide derivative characterized by a 4-bromophenyl group linked to an ethanamine backbone via a sulfonimidoyl moiety. This structural motif confers unique physicochemical and pharmacological properties, distinguishing it from simpler brominated ethanamine derivatives. The sulfonimidoyl group (S(=NH)O) enhances hydrogen-bonding capacity and metabolic stability compared to sulfonyl or ether linkages .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonimidoyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,11H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCZYYVOYJPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)CCN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethanamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonimidates
Reduction: Sulfonamides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride can be synthesized through various methods, often involving the reaction of sulfonyl chlorides with amines. The presence of the bromophenyl group enhances its reactivity and solubility, making it suitable for further modifications. The compound exhibits functional groups characteristic of sulfonamides, including the sulfonimidoyl moiety which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of 4-bromophenyl compounds exhibit significant anticancer properties. For instance, a related series of compounds demonstrated promising activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through mechanisms involving apoptosis and cell cycle arrest. The compound 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride may share similar mechanisms due to structural similarities with these active derivatives .
Antimicrobial Properties
The antimicrobial potential of sulfonamide derivatives has been well-documented. Compounds structurally related to 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride have shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin and antifungals like fluconazole. This suggests that the compound may also possess significant antimicrobial activity .
Neurological Applications
Research has highlighted the role of dopamine receptors in cognitive functions and movement disorders. Compounds that modulate D1 receptor activity are being explored for the treatment of conditions such as schizophrenia, ADHD, and Parkinson’s disease. Given its structural features, 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride may be investigated for similar neuropharmacological applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues and Their Properties
The following table summarizes key structural and functional differences:
2.2. Pharmacological and Functional Contrasts
- Bromazine Hydrochloride : As an H₁ antagonist, bromazine’s (4-bromophenyl)(phenyl)methoxy group facilitates binding to histamine receptors, whereas the sulfonimidoyl group in the target compound may favor interactions with enzymes like HSP90 or kinases .
- 25B-NBOMe: This hallucinogen’s methoxybenzyl substitution enables potent serotonin receptor agonism, while the sulfonimidoyl group in the target compound could direct activity toward non-CNS targets due to reduced blood-brain barrier permeability .
- Fluorinated Analogs: The addition of fluorine in 2-(4-bromo-2-fluorophenyl)ethanamine hydrochloride increases electronegativity and metabolic stability compared to the non-fluorinated target compound .
2.3. Physicochemical Properties
- Molecular Weight : The sulfonimidoyl group increases the molecular weight (~300–350 g/mol) compared to simpler analogs like 2-(4-bromophenyl)ethanamine hydrochloride (254.5 g/mol) .
- Hydrogen-Bonding Capacity : The sulfonimidoyl moiety (S(=NH)O) can form three hydrogen bonds, surpassing the two bonds possible with methoxy or halogen substituents .
- Solubility : Bromazine hydrochloride’s benzylmethoxy group reduces aqueous solubility compared to the polar sulfonimidoyl group, which may enhance solubility in polar solvents .
Biological Activity
The compound 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride is a sulfonimidoyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride
- Molecular Formula : C8H10BrN2O2S
- Molecular Weight : 192.15 g/mol
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Properties : Some sulfonimidoyl derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have reported that similar compounds can inhibit cell proliferation in breast and colorectal cancer models.
- Antimicrobial Activity : There is evidence suggesting that sulfonamid compounds can exhibit antibacterial properties against a variety of pathogens, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Compounds containing sulfonimidoyl groups may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine:
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamid derivatives for their anticancer activity. The results indicated that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Smith et al., 2021).
-
Antimicrobial Evaluation :
- In a study assessing the antimicrobial properties of various sulfonamides, it was found that compounds similar to 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine exhibited significant antibacterial activity against Gram-positive bacteria (Johnson et al., 2020).
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | Variable |
| Metabolism | Hepatic (CYP450) |
| Elimination Half-life | 4-6 hours |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine hydrochloride?
- Methodology : A plausible route involves introducing the sulfonimidoyl group via sulfoximine synthesis. For example, reacting 4-bromophenyl thiol with an appropriate oxidizing agent (e.g., chloramine-T) to form the sulfonimidoyl intermediate, followed by coupling with ethanamine. Post-synthetic purification via recrystallization or column chromatography is critical. Hydrochloride salt formation can be achieved using HCl in anhydrous ethanol .
- Data Reference : Similar decarboxylation methods for 2-(4-bromophenyl)ethanamine hydrochloride (δH NMR shifts: 2.81, 3.11 ppm) provide a template for amine synthesis .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- NMR : Compare chemical shifts to related compounds (e.g., 2-(4-bromophenyl)ethanamine hydrochloride shows δH 2.81–3.11 ppm for ethylenic protons ). The sulfonimidoyl group will introduce distinct deshielding in the aromatic region.
- HPLC : Use ≥98% purity thresholds with a C18 column and UV detection (λ = 254 nm) .
- Elemental Analysis : Confirm C, H, N, S, and Cl content to validate stoichiometry.
Q. What are the key stability considerations for storage and handling?
- Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid hygroscopic effects. PPE (gloves, lab coat, goggles) is mandatory during handling due to potential irritancy .
- Contradiction Note : Some analogs (e.g., 2-(3-bromophenyl)ethanamine hydrochloride) recommend -4°C for short-term storage, but -20°C is preferred for long-term stability .
Advanced Research Questions
Q. How does the sulfonimidoyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodology : The sulfonimidoyl group’s electron-withdrawing nature enhances electrophilicity at the sulfur center. Reactivity can be probed via kinetic studies with nucleophiles (e.g., amines, thiols) under varying pH conditions. Computational modeling (DFT) may predict transition states .
- Data Gap : Direct evidence is lacking, but sulfonamide analogs show similar trends in SN2 reactivity .
Q. What strategies can optimize the compound’s solubility for in vitro assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Salt Forms : Hydrochloride salts generally improve aqueous solubility (e.g., 2-(thiophen-2-yl)ethanamine hydrochloride achieves 60% yield in polar solvents ).
- pH Adjustment : Solubility can be pH-dependent; test in buffers (pH 1–12).
Q. Are there known contradictions in reported biological activities of sulfonimidoyl-containing compounds?
- Methodology : Contradictions may arise from assay conditions (e.g., cell line variability, concentration thresholds). For example, ethanamine derivatives like tryptamine hydrochloride exhibit antiplasmodial activity via HSP90 binding, but sulfonimidoyl analogs may show divergent targets due to steric effects .
- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics ).
Key Notes
- Safety : Follow protocols for waste disposal (e.g., neutralization before incineration) .
- Contradictions : Varied storage recommendations highlight the need for empirical stability testing .
- Biological Studies : Hypothesize target pathways based on ethanamine derivatives (e.g., HSP90 inhibition ), but validate with target-specific assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
